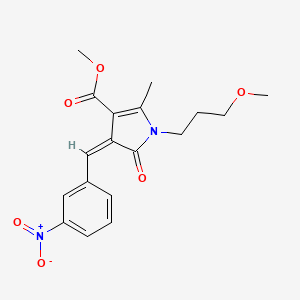![molecular formula C19H20N2O3S B5177308 [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5177308.png)
[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.
Mécanisme D'action
The exact mechanism of action of [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol exhibits a variety of biochemical and physiological effects. These include inhibition of carbonic anhydrase activity, which can lead to a decrease in intraocular pressure and the treatment of glaucoma. Additionally, this compound has been shown to exhibit antidiabetic activity by inhibiting the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the mechanisms of action of these enzymes and developing novel therapeutic agents that target them. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are numerous future directions for research involving [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol. One potential area of focus is the development of novel therapeutic agents for the treatment of glaucoma and other ocular diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Finally, the synthesis and characterization of novel derivatives of [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol may lead to the development of even more potent and selective enzyme inhibitors.
Méthodes De Synthèse
The synthesis of [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol involves a multi-step process that begins with the reaction of benzylsulfonyl chloride with 2-phenylethylamine to form the intermediate benzylsulfonamide. This intermediate is then reacted with 1,2-dibromoethane to form the corresponding imidazoline derivative. Finally, reduction of the imidazoline with sodium borohydride yields the desired product.
Applications De Recherche Scientifique
The potential applications of [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, [2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol has been shown to exhibit anti-inflammatory and antidiabetic activity.
Propriétés
IUPAC Name |
[2-benzylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-14-18-13-20-19(21(18)12-11-16-7-3-1-4-8-16)25(23,24)15-17-9-5-2-6-10-17/h1-10,13,22H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBFRNLBXFKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CN=C2S(=O)(=O)CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![3-methyl-1-phenyl-N-[4-(phenyldiazenyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5177230.png)
![N-[2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5177231.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)


![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-benzyl-4-piperidinecarboxylate](/img/structure/B5177259.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5177267.png)


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)

